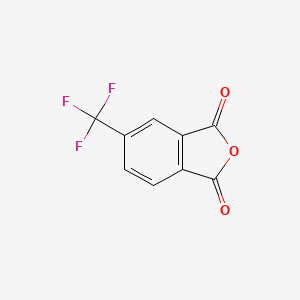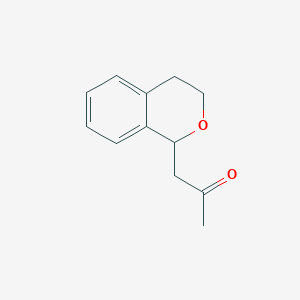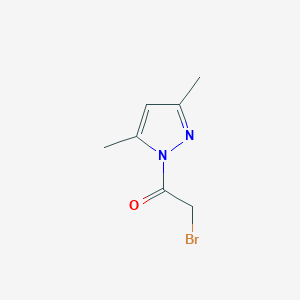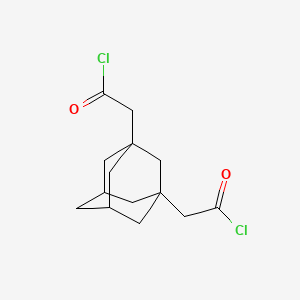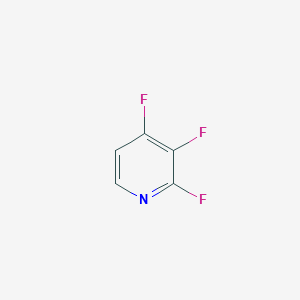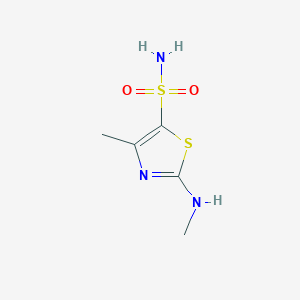
N-Methoxy-N-methylpicolinamide
Vue d'ensemble
Description
N-Methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is N-methoxy-N-methylpyridine-2-carboxamide .
Synthesis Analysis
The synthesis of N-Methoxy-N-methylpicolinamide and similar compounds is a topic of interest in medicinal chemistry . The development of novel less toxic, low cost and very energetic N-methylpicolinamide-bearing hybrids is a hot research topic .Molecular Structure Analysis
The molecular structure of N-Methoxy-N-methylpicolinamide includes 12 heavy atoms . The compound has a complexity of 161 as computed by Cactvs 3.4.6.11 .Chemical Reactions Analysis
N-Methoxy-N-methylpicolinamide is involved in various chemical reactions. For instance, it has been used in the development of anticancer therapeutics .Physical And Chemical Properties Analysis
N-Methoxy-N-methylpicolinamide has a topological polar surface area of 42.4 Ų . It has a XLogP3 of -0.4, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Applications De Recherche Scientifique
Antitumor Agent Development
N-Methoxy-N-methylpicolinamide: derivatives have been synthesized and evaluated for their potential as antitumor agents. These compounds, particularly N-methylpicolinamide-4-thiol derivatives , have shown potent and broad-spectrum anti-proliferative activities in vitro on human cancer cell lines . They have been found to selectively inhibit Aurora-B kinase, which plays a crucial role in cell division and is often overexpressed in various human tumors .
Pharmaceutical Research
In pharmaceutical research, N-Methoxy-N-methylpicolinamide is used as a precursor for the synthesis of various pharmacologically active molecules. Its unique properties facilitate the development of new therapeutic candidates, especially in the realm of pain management and anti-inflammatory drugs .
Organic Synthesis
This compound is instrumental in organic synthesis, particularly in the formation of Weinreb amides . Weinreb amides are valuable intermediates that enable otherwise challenging transformations, such as the conversion of carboxylic acids, acid chlorides, or esters into ketones or aldehydes . The stability of the Weinreb amide intermediate is crucial for achieving high yields in these reactions.
Biopharma Production
In the biopharmaceutical industry, N-Methoxy-N-methylpicolinamide and its derivatives are explored for their anticancer properties. They are involved in the synthesis and structure-activity relationship (SAR) studies of compounds that could potentially lead to the development of new anticancer therapeutics .
Controlled Environment and Cleanroom Solutions
The compound’s stability and lack of reactivity under controlled conditions make it suitable for use in cleanroom environments where precise chemical processes are required. It is used in the synthesis of various compounds that require a controlled environment to ensure safety and efficacy .
Mécanisme D'action
Target of Action
N-Methoxy-N-methylpicolinamide has been identified as a potential anticancer agent . The primary target of this compound is the Aurora-B kinase , a serine/threonine kinase that plays a crucial role in the regulation of mitosis . Overexpression of Aurora-B kinase has been observed in various human tumors, suggesting its potential role in tumorigenesis .
Mode of Action
The compound interacts with its target, the Aurora-B kinase, by binding to it . This interaction results in the inhibition of the kinase, thereby disrupting its role in cell division . The exact binding mode of N-Methoxy-N-methylpicolinamide with Aurora-B kinase is still under investigation .
Biochemical Pathways
The inhibition of Aurora-B kinase by N-Methoxy-N-methylpicolinamide affects the mitotic spindle assembly, chromosome alignment, and cytokinesis . These processes are crucial for cell division, and their disruption can lead to cell death, particularly in rapidly dividing cancer cells .
Result of Action
The result of N-Methoxy-N-methylpicolinamide’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer therapeutics . In fact, some derivatives of N-Methoxy-N-methylpicolinamide have shown potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .
Orientations Futures
Propriétés
IUPAC Name |
N-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRKBLOKFWKWKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474009 | |
| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methylpicolinamide | |
CAS RN |
148493-07-6 | |
| Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



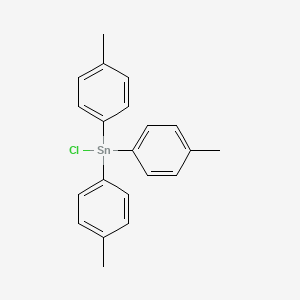
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)
![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)
